molecular formula C8H5F5 B6322101 3,5-Difluoro-4-(trifluoromethyl)toluene CAS No. 132992-35-9

3,5-Difluoro-4-(trifluoromethyl)toluene

Cat. No.: B6322101
CAS No.: 132992-35-9
M. Wt: 196.12 g/mol
InChI Key: YFSIOIORHUNYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-(trifluoromethyl)toluene is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(trifluoromethyl)toluene can be achieved through several methods. One common approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a toluene derivative. This process often employs metal-based catalysts to facilitate the reaction . Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto a difluorotoluene derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that utilize efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(trifluoromethyl)toluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

3,5-Difluoro-4-(trifluoromethyl)toluene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced activity and stability.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-(trifluoromethyl)toluene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with a similar trifluoromethyl group but lacking the difluoro substitution.

    3,5-Difluorotoluene: A compound with difluoro substitution but without the trifluoromethyl group.

Uniqueness

3,5-Difluoro-4-(trifluoromethyl)toluene is unique due to the combination of both difluoro and trifluoromethyl groups on the toluene backbone. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in pharmaceuticals and material science .

Properties

IUPAC Name

1,3-difluoro-5-methyl-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-4-2-5(9)7(6(10)3-4)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSIOIORHUNYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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